ZXH-3-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

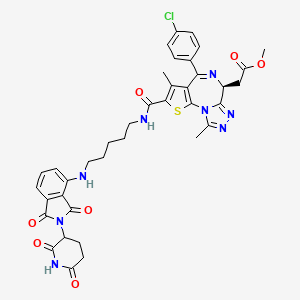

methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37ClN8O7S/c1-19-29-31(21-10-12-22(39)13-11-21)42-25(18-28(49)54-3)33-45-44-20(2)46(33)38(29)55-32(19)35(51)41-17-6-4-5-16-40-24-9-7-8-23-30(24)37(53)47(36(23)52)26-14-15-27(48)43-34(26)50/h7-13,25-26,40H,4-6,14-18H2,1-3H3,(H,41,51)(H,43,48,50)/t25-,26?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKOFICOCDRNDA-PMCHYTPCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37ClN8O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZXH-3-26: A Technical Guide to a Selective BRD4 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-3-26 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the bromodomain and extraterminal domain (BET) protein BRD4. As a heterobifunctional molecule, this compound functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD4. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Core Mechanism of Action

PROTACs like this compound represent a novel therapeutic modality that leverages the cell's own protein disposal machinery to eliminate target proteins. The mechanism involves the formation of a ternary complex between the target protein (BRD4), the PROTAC (this compound), and an E3 ubiquitin ligase (Cereblon). This proximity induces the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine residues on the surface of BRD4. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BRD4 protein.

Caption: Mechanism of Action of this compound as a BRD4 PROTAC Degrader.

Quantitative Data Summary

This compound demonstrates high potency and selectivity for the degradation of BRD4. The following tables summarize the key quantitative data reported for this molecule.

| Parameter | Value | Notes | Reference |

| DC50 (BRD4) | ~5 nM | Half-maximal degradation concentration after 5 hours of treatment. | [1][2] |

| Selectivity | High | Spares degradation of BRD2 and BRD3 at concentrations up to 10 μM. | [1][3] |

| E3 Ligase Recruited | Cereblon (CRBN) | This compound contains a ligand for Cereblon. | [1] |

| Targeted Bromodomain | BRD4(BD1) | Shows activity exclusively on the first bromodomain of BRD4. | [3] |

Further quantitative data on Dmax, binding affinities (Kd), and antiproliferative IC50 values are being actively compiled from primary literature and will be updated in subsequent versions of this guide.

Experimental Protocols

The characterization of a selective degrader like this compound involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.

Western Blotting for BRD4 Degradation

This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and then to the vehicle control to determine the percentage of remaining BRD4. Plot the percentage of remaining BRD4 against the log of the this compound concentration to calculate the DC50 value.

Ubiquitination Assay

This assay confirms that the degradation of BRD4 is mediated by the ubiquitin-proteasome system.

Methodology:

-

Cell Treatment: Treat cells with this compound at a concentration known to induce significant degradation (e.g., 100 nM) for a shorter time period (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment group to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lyse the cells in a denaturing lysis buffer to preserve ubiquitination. Immunoprecipitate endogenous BRD4 using an anti-BRD4 antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Detection: Perform a western blot and probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4.

Ternary Complex Formation Assay

This assay verifies the formation of the BRD4-ZXH-3-26-CRBN ternary complex, which is essential for PROTAC activity.

Methodology (Co-Immunoprecipitation):

-

Cell Treatment: Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex).

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the E3 ligase (Cereblon) using an anti-CRBN antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and perform a western blot.

-

Detection: Probe the membrane with an anti-BRD4 antibody to detect the co-immunoprecipitation of BRD4 with Cereblon, which indicates the formation of the ternary complex.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for characterizing a BRD4 degrader and the logical relationship of the key experimental outcomes.

Caption: A typical experimental workflow for the characterization of a BRD4 degrader.

Caption: Logical relationships in the mechanism of selective BRD4 degradation by this compound.

References

The Core Technology of ZXH-3-26: A Technical Guide to a Selective BRD4 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core technology behind ZXH-3-26, a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4). This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its characterization, and a summary of its effects on key signaling pathways.

Introduction to PROTAC Technology and this compound

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

This compound is a PROTAC that selectively targets BRD4 for degradation.[1] BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription and are implicated in various diseases, including cancer.[1][2] Unlike traditional small-molecule inhibitors that only block the activity of a protein, this compound leads to the complete removal of the BRD4 protein, offering a more profound and sustained therapeutic effect.[3]

Mechanism of Action of this compound

The mechanism of action of this compound follows the classic PROTAC paradigm, culminating in the selective degradation of BRD4. This process can be broken down into several key steps:

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to the bromodomain of BRD4 and the Cereblon (CRBN) E3 ubiquitin ligase. This brings BRD4 and CRBN into close proximity, forming a stable ternary complex.[4]

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BRD4 protein.

-

Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins. The proteasome unfolds and degrades BRD4 into small peptides, effectively eliminating it from the cell.

-

Recycling of this compound: After inducing the degradation of a BRD4 molecule, this compound is released and can engage another BRD4 protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.

dot

Caption: Mechanism of Action of this compound PROTAC.

Quantitative Data Summary

This compound has been demonstrated to be a highly potent and selective degrader of BRD4. The following tables summarize the key quantitative data from various studies.

| Parameter | Value | Cell Line(s) | Reference |

| DC₅₀ (5 hours) | ~5 nM | HeLa, HEK293T | [4][5] |

| Selectivity | No significant degradation of BRD2 or BRD3 at 10 µM | HeLa, HEK293T | [4][5] |

| BRD4 Isoform Degradation | Degrades both long and short isoforms | HeLa | [4] |

Table 1: Potency and Selectivity of this compound.

| Treatment | Target Protein Condensates | Effect | Time Point | Cell Line | Reference |

| This compound (100 nM) | BRD4 | Decreased | 6 hours | HeLa | [4] |

| MED1 | Decreased | 6 hours | HeLa | [4] | |

| CYCT1 | Decreased | 6 hours | HeLa | [4] | |

| p300 | No significant change | 6 hours | HeLa | [4] | |

| JQ1 (500 nM) | BRD4, MED1, CYCT1 | No significant change | 6 hours | HeLa | [4] |

Table 2: Effect of this compound on Biomolecular Condensates.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Western Blot Analysis for Protein Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD4, BRD2, and BRD3 following treatment with this compound.

Materials:

-

Cell lines (e.g., HEK293T, HeLa)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 5 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.

EGFP/mCherry Reporter Assay for Quantifying Protein Degradation

This flow cytometry-based assay provides a quantitative measure of the degradation of specific bromodomains.

Materials:

-

HEK293T cells

-

Lentiviral vectors for stable expression of BRD4 bromodomain-EGFP fusion proteins and a stable mCherry control.

-

This compound

-

Flow cytometer

Procedure:

-

Generation of Stable Cell Lines: Create stable cell lines expressing fusions of the bromodomains of BRD2, BRD3, and BRD4 to EGFP, along with a constitutively expressed mCherry as an internal control. This can be achieved through lentiviral transduction followed by selection. A CRISPR/Cas9-based approach can also be used for endogenous gene tagging.[4][17][18]

-

Cell Treatment: Plate the stable cell lines and treat with a range of this compound concentrations for a specified time.

-

Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Measure the EGFP and mCherry fluorescence intensity for each cell.

-

Data Analysis: The ratio of EGFP to mCherry fluorescence is calculated for each cell. A decrease in this ratio indicates specific degradation of the EGFP-tagged bromodomain. The DC₅₀ value can be determined by plotting the EGFP/mCherry ratio against the concentration of this compound.

Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling

This method allows for the unbiased, global analysis of protein expression changes upon treatment with this compound, confirming the selectivity of degradation.[19][20]

Materials:

-

MM.1S cells (or other relevant cell line)

-

This compound and DMSO control

-

Lysis buffer and protein digestion reagents (e.g., trypsin)

-

TMT labeling reagents

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Orbitrap)

-

Proteomics data analysis software

Procedure:

-

Sample Preparation: Treat cells with this compound or DMSO. Lyse the cells, extract proteins, and digest them into peptides.

-

TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.

-

Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase HPLC to reduce sample complexity.

-

LC-MS/MS Analysis: Analyze each fraction by nano-LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for simultaneous identification and quantification of peptides from all samples.

-

Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Calculate the fold change in protein abundance between this compound-treated and control samples to assess the selectivity of BRD4 degradation.[1]

Signaling Pathways and Downstream Effects

BRD4 is a key transcriptional coactivator, and its degradation by this compound has significant downstream consequences on gene expression and cellular processes.

dot

References

- 1. BRD4 REGULATES TRANSCRIPTION FACTOR ΔNp63α TO DRIVE A CANCER STEM CELL PHENOTYPE IN SQUAMOUS CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BRD4 regulates key transcription factors that drive epithelial-mesenchymal transition in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BRD4 antibody (28486-1-AP) | Proteintech [ptglab.com]

- 7. BRD4 Antibody - ChIP-seq Grade (C15410337) | Diagenode [diagenode.com]

- 8. BRD4 antibody (67374-2-Ig) | Proteintech [ptglab.com]

- 9. BRD4 Polyclonal Antibody (PA5-85662) [thermofisher.com]

- 10. BRD4 (E2A7X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 11. MED1 Antibody | Cell Signaling Technology [cellsignal.com]

- 12. MED1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

- 13. Cyclin T1 antibody (20992-1-AP) | Proteintech [ptglab.com]

- 14. Cyclin T1 Polyclonal Antibody (PA5-77892) [thermofisher.com]

- 15. Cyclin T1 (D1B6G) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 16. Cyclin T1 Antibody | Cell Signaling Technology [cellsignal.com]

- 17. CRISPR/Cas9 Mediated Fluorescent Tagging of Endogenous Proteins in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. molbiolcell.org [molbiolcell.org]

- 19. Deep profiling of microgram-scale proteome by Tandem Mass Tag Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cereblon E3 Ligase in the Targeted Degradation of BRD4 by ZXH-3-26: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZXH-3-26 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. This technical guide delineates the critical role of the Cereblon (CRBN) E3 ubiquitin ligase in the mechanism of action of this compound. By hijacking the cellular ubiquitin-proteasome system, this compound effectively induces the degradation of BRD4, offering a promising therapeutic strategy for cancers dependent on BRD4. This document provides a comprehensive overview of the underlying signaling pathways, quantitative degradation data, and detailed experimental protocols relevant to the study of this compound.

Introduction: The PROTAC Approach to Targeted Protein Degradation

Targeted protein degradation has emerged as a revolutionary therapeutic modality in drug discovery. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This approach offers several advantages over traditional inhibition, including the potential to target previously "undruggable" proteins and the ability to achieve sustained target knockdown.

This compound is a PROTAC that exemplifies this innovative strategy. It is composed of a ligand that binds to the bromodomains of BRD4 and another ligand that recruits the CRBN E3 ligase.[3] BRD4 is an attractive anticancer target due to its role in regulating the expression of oncogenes such as c-MYC.[4][5] While BRD4 inhibitors have shown clinical promise, their efficacy can be limited by the accumulation of the BRD4 protein.[1] this compound overcomes this limitation by actively promoting the degradation of BRD4.[1]

The Mechanism of Action of this compound

The activity of this compound is fundamentally dependent on its ability to form a ternary complex with BRD4 and the CRBN E3 ligase complex.[4] This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to the bromodomain of BRD4 and the substrate receptor CRBN, a component of the Cullin-RING E3 ubiquitin ligase complex.[4]

-

Ubiquitination: The formation of this ternary complex brings BRD4 into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4.

-

Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can engage in another cycle of degradation.

A key feature of this compound is its remarkable selectivity for BRD4 over other members of the bromodomain and extra-terminal domain (BET) family, such as BRD2 and BRD3.[1][6][7] This selectivity is attributed to the unique conformation that this compound adopts when it engages with CRBN, which favors the productive binding of BRD4.[1][7]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various cellular and biochemical assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| DC50 (5h) | ~ 5 nM | Not Specified | Cellular Degradation Assay | [1][6][7] |

| BRD4 Degradation | Log2 Fold Change of -1.99 | MM.1s | Quantitative Proteomics | [8] |

| Selectivity | Inactive on BRD2/3 | HEK293T | Western Blot | [1] |

| Concentration for BRD4 Degradation | Effective at 100 nM | HeLa | Western Blot | [9] |

Table 1: Quantitative degradation data for this compound.

| Compound | Target Selectivity | E3 Ligase | Reference |

| This compound | BRD4 | Cereblon | [1][4] |

| dBET6 | Pan-BET (BRD2, BRD3, BRD4) | Cereblon | [1] |

| MZ1 | Pan-BET (BRD2, BRD3, BRD4) | VHL | [4] |

Table 2: Comparison of selectivity and E3 ligase recruitment for different BET degraders.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated BRD4 Degradation

Caption: this compound mediated BRD4 degradation pathway.

Experimental Workflow for Assessing Protein Degradation

Caption: Workflow for protein degradation analysis.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: HeLa or HEK293T cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) or DMSO as a vehicle control. Cells are incubated for the desired time points (e.g., 2, 4, 6, 12, 24 hours).

Western Blot Analysis for Protein Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Proteomics (TMT-based)

-

Sample Preparation: Cells are treated with this compound or DMSO. Following lysis, proteins are digested into peptides, for example, using trypsin.

-

TMT Labeling: Peptides from each condition are labeled with tandem mass tags (TMT) for multiplexed analysis.

-

LC-MS/MS Analysis: The labeled peptides are pooled, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw data is processed to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples is compared to the DMSO control to determine changes in protein levels.[8]

Conclusion

This compound is a powerful chemical probe and a promising therapeutic candidate that effectively leverages the Cereblon E3 ligase to induce the selective degradation of BRD4.[1] Its high potency and selectivity underscore the potential of the PROTAC technology for targeting disease-causing proteins. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the biological effects of this compound and to develop next-generation protein degraders. Understanding the intricate interplay between the PROTAC, the target protein, and the E3 ligase is paramount for the continued advancement of this transformative therapeutic modality.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PROTAC | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Function of BRD4 Using the Selective Degrader ZXH-3-26: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, has emerged as a critical regulator of gene expression and a promising therapeutic target in oncology and inflammatory diseases. Understanding its multifaceted functions requires precise tools that can dissect its role with high specificity. This technical guide details the use of ZXH-3-26, a potent and highly selective Proteolysis Targeting Chimera (PROTAC) for BRD4, as a tool to investigate its cellular functions. We provide a comprehensive overview of BRD4's mechanism of action, quantitative data on the efficacy and selectivity of this compound, detailed experimental protocols for its application, and visualizations of key signaling pathways regulated by BRD4.

Introduction to BRD4 and the PROTAC Degrader this compound

BRD4 plays a pivotal role in transcriptional regulation by recognizing and binding to acetylated lysine residues on histones and transcription factors. This interaction facilitates the recruitment of the transcriptional machinery to promoters and enhancers, driving the expression of key genes involved in cell cycle progression, proliferation, and inflammation.[1] Dysregulation of BRD4 activity is a hallmark of various cancers, making it an attractive target for therapeutic intervention.

Traditional small-molecule inhibitors of BRD4 have shown promise but are often limited by their reversible nature and potential for off-target effects. This compound offers a distinct advantage as a PROTAC. It is a heterobifunctional molecule that simultaneously binds to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD4, offering a potent and sustained method to study its function.[2][3][4] this compound is highly selective for BRD4, sparing other BET family members like BRD2 and BRD3, which is crucial for attributing observed effects specifically to BRD4 depletion.[3][4][5]

Quantitative Data on this compound

The efficacy and selectivity of this compound have been characterized across various cellular contexts. The following tables summarize key quantitative data from published studies.

Table 1: Degradation Potency of this compound against BRD4

| Cell Line | DC50 (5 hours) | Notes | Reference |

| Various | ~5 nM | This compound exhibits a half-maximal degradation concentration (DC50) of approximately 5 nM after 5 hours of treatment. | [5][6] |

| HeLa | Dose-dependent degradation | Significant degradation observed at concentrations as low as 10 nM, with near-complete degradation at 100 nM after 6 hours. | [7][8] |

| HEK293T | Dose-dependent degradation | Effective degradation of endogenous BRD4 in a concentration-dependent manner. | [9] |

| MM.1S | Log2 Fold Change of -1.99 | Treatment with 0.1 µM this compound for 4 hours resulted in a significant downregulation of BRD4. | [9] |

Table 2: Selectivity Profile of this compound

| Protein | Effect of this compound | Concentration | Reference |

| BRD4 | Degradation | Effective at nM concentrations | [3][4][5] |

| BRD2 | No significant degradation | Up to 10 µM | [3][4] |

| BRD3 | No significant degradation | Up to 10 µM | [3][4] |

Table 3: Time-Course of BRD4 Degradation by this compound in HeLa Cells

| Time (hours) | BRD4 Protein Level (relative to control) | This compound Concentration | Reference |

| 0.5 | Decreased | 100 nM | [7] |

| 2 | Significantly Decreased | 100 nM | [7] |

| 4 | Near-complete degradation | 100 nM | [7] |

| 6 | Sustained degradation | 100 nM | [7] |

| 12 | Sustained degradation | 100 nM | [7] |

| 24 | Sustained degradation | 100 nM | [7] |

Key Signaling Pathways Regulated by BRD4

BRD4 is a central node in several signaling pathways critical for cancer cell survival and inflammation. This compound provides a powerful tool to dissect the role of BRD4 in these networks.

BRD4 and the NF-κB Signaling Pathway

BRD4 acts as a co-activator for the NF-κB transcription factor RelA. By binding to acetylated RelA, BRD4 facilitates the transcription of NF-κB target genes, which are key drivers of inflammation and cell survival. Degradation of BRD4 by this compound is expected to attenuate NF-κB-mediated gene expression.

References

- 1. BRD4 ChIP-seq [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

ZXH-3-26: A Technical Guide to a Selective BRD4 Degrader for Gene Transcription and Regulation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-3-26 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4).[1][2] As a key regulator of gene transcription, BRD4 is a prime therapeutic target in various diseases, including cancer.[3][4] Unlike traditional inhibitors that merely block the function of a protein, this compound facilitates the complete removal of BRD4 from the cellular environment. This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its application in studying gene transcription and regulation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule, meaning it has two distinct ends connected by a linker. One end binds to the first bromodomain (BD1) of BRD4, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][5] This induced proximity brings BRD4 into close contact with the E3 ligase, leading to the polyubiquitination of BRD4. The cell's natural protein disposal machinery, the proteasome, then recognizes and degrades the ubiquitinated BRD4.[6] This process effectively eliminates BRD4 from the cell, leading to a potent and sustained downstream effect on gene expression.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and effects on downstream gene expression.

| Parameter | Value | Cell Line | Reference |

| DC₅₀ (5h) | ~5 nM | - | [2] |

| Selectivity | Spares BRD2/BRD3 | - | [2][5] |

| BRD4 Degradation | Time and dose-dependent | HeLa | [7] |

| c-MYC Downregulation | Significant reduction | HeLa | [7] |

Table 1: Potency and Selectivity of this compound

| Treatment | Target Protein | Effect | Cell Line | Reference |

| This compound (100 nM, 6h) | BRD4 | Significant degradation | HeLa | [7] |

| This compound (100 nM, 12h) | BRD4 | Sustained degradation | HeLa | [7] |

| This compound (10 µM) | BRD2 | No significant degradation | - | [5] |

| This compound (10 µM) | BRD3 | No significant degradation | - | [5] |

Table 2: Degradation Profile of this compound in HeLa Cells

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.

Western Blotting for BRD4 Degradation

This protocol is adapted from the supplementary materials of "BRD4-targeting PROTAC as a unique tool to study biomolecular condensates".[7]

1. Cell Culture and Treatment:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) or DMSO as a vehicle control for the desired time points (e.g., 6, 12, 24 hours).

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 (e.g., Abcam, ab128874) overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for BRD4 Localization and Condensates

This protocol is based on the methods described in "BRD4-targeting PROTAC as a unique tool to study biomolecular condensates".[7]

1. Cell Seeding and Treatment:

-

Seed HeLa cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound at the desired concentration and for the specified duration.

2. Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

3. Blocking and Staining:

-

Block the cells with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Incubate with a primary antibody against BRD4 diluted in the blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in the blocking solution for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI for 5 minutes.

4. Imaging:

-

Mount the coverslips on glass slides using an anti-fade mounting medium.

-

Image the cells using a confocal microscope.

CUT&Tag-seq for Genome-wide BRD4 Occupancy

Cleavage Under Targets and Tagmentation followed by sequencing (CUT&Tag-seq) can be employed to map the genome-wide binding sites of BRD4 and assess the impact of this compound treatment. This protocol is a general guideline and should be optimized based on the specific CUT&Tag kit and reagents used.

1. Nuclei Isolation and Antibody Incubation:

-

Harvest cells after treatment with this compound or vehicle control.

-

Isolate nuclei using a suitable lysis buffer.

-

Incubate the nuclei with a primary antibody against BRD4 overnight at 4°C.

2. pA-Tn5 Transposome Binding and Tagmentation:

-

Wash the nuclei to remove unbound primary antibody.

-

Incubate with a pA-Tn5 transposome complex, which will bind to the antibody-bound chromatin regions.

-

Activate the transposome with magnesium chloride to simultaneously fragment the DNA and ligate sequencing adapters.

3. DNA Purification and Library Preparation:

-

Purify the tagmented DNA fragments.

-

Amplify the library using PCR with indexed primers.

-

Purify the PCR product to obtain the final sequencing library.

4. Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencing platform.

-

Align the reads to the reference genome and perform peak calling to identify BRD4 binding sites.

-

Compare the BRD4 occupancy between this compound treated and control samples to identify regions with altered binding.

Conclusion

This compound is a powerful and selective chemical probe for studying the role of BRD4 in gene transcription and regulation. Its ability to induce rapid and specific degradation of BRD4 offers a distinct advantage over traditional inhibitors, allowing for a more profound and sustained interrogation of BRD4 function. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of the intricate mechanisms governing gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-BRD4 antibody [EPR5150(2)] - recombinant (ab128874) | Abcam [abcam.com]

Unveiling ZXH-3-26: A Technical Guide to a Selective BRD4 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-3-26 is a potent and highly selective degrader of the bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers and inflammatory diseases. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic modality by inducing the targeted degradation of BRD4, rather than simply inhibiting its function. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, supported by experimental data and detailed protocols.

Chemical Structure and Properties

This compound is a heterobifunctional molecule that links a ligand for BRD4 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This dual-binding capability is the cornerstone of its function as a PROTAC.

| Property | Value | Reference |

| IUPAC Name | Methyl 2-((6S)-4-(4-chlorophenyl)-2-((6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)carbamoyl)-3,9-dimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetate | [1] |

| Molecular Formula | C39H39ClN8O7S | [1] |

| Molecular Weight | 799.30 g/mol | [1] |

| CAS Number | 2243076-67-5 | [1] |

| SMILES | O=C(OC)C[C@H]1C2=NN=C(C)N2C3=C(C(C)=C(C(NCCCCCCNC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=O)S3)C(C7=CC=C(Cl)C=C7)=N1 | [1] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store at -20°C for long-term stability | [5] |

Mechanism of Action: The PROTAC Pathway

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate BRD4.

As illustrated in Figure 1, the process begins with this compound simultaneously binding to both BRD4 and the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex. This proximity induces the formation of a ternary complex, which in turn facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BRD4 into smaller peptides. This compound is then released to repeat the cycle, enabling the degradation of multiple BRD4 molecules.

Quantitative Biological Activity

This compound demonstrates high potency and selectivity in degrading BRD4.

| Parameter | Value | Cell Line | Method | Reference |

| DC50 (5h) | ~5 nM | HEK293T | EGFP/mCherry reporter assay | [1] |

| Selectivity | No significant degradation of BRD2 or BRD3 | HEK293T | Western Blot | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for BRD4 Degradation

Objective: To qualitatively and quantitatively assess the degradation of endogenous BRD4, BRD2, and BRD3 proteins following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 5 hours). A DMSO control should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.

Immunofluorescence for BRD4 Localization

Objective: To visualize the cellular localization and abundance of BRD4 following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as described for Western blotting.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash with PBS.

-

Block with 1% BSA in PBST for 30-60 minutes.

-

Incubate with a primary antibody against BRD4 diluted in the blocking buffer overnight at 4°C.

-

Wash with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

-

Imaging:

-

Wash with PBST.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Experimental Workflow

The characterization of a novel degrader like this compound typically follows a structured workflow to assess its efficacy and selectivity.

Conclusion

This compound is a valuable research tool for studying the biological functions of BRD4 and holds promise as a lead compound for the development of novel therapeutics. Its high potency and selectivity for BRD4 over other BET family members make it a superior alternative to traditional small-molecule inhibitors. The detailed understanding of its chemical structure, mechanism of action, and biological properties provided in this guide will aid researchers in its effective application and in the broader field of targeted protein degradation.

References

The Selective BRD4 Degrader ZXH-3-26: A Technical Guide for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapeutics, targeting epigenetic regulators has emerged as a promising strategy. Among these, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have garnered significant attention. BRD4 is a key transcriptional coactivator that plays a crucial role in regulating the expression of oncogenes, such as c-MYC, and is implicated in the proliferation and survival of various cancer cells.[1] While small molecule inhibitors of BET proteins have shown therapeutic potential, their efficacy can be limited by their reversible binding and a consequent accumulation of the target protein.[2]

An innovative approach to overcome these limitations is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.[2][3] ZXH-3-26 is a potent and highly selective PROTAC that targets BRD4 for degradation.[2][4][5] This technical guide provides an in-depth overview of the applications of this compound in cancer cell line research, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and downstream signaling pathways.

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It is composed of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two ligands.[5][6] This tripartite complex formation brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination of BRD4.[2] Polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, resulting in a significant and sustained reduction in BRD4 protein levels.[3] A key advantage of this compound is its high selectivity for BRD4, with minimal degradation of other BET family members like BRD2 and BRD3.[2][4][5]

Quantitative Data on the Efficacy of this compound

The potency of this compound has been evaluated across various cancer cell lines, primarily through the determination of its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |

| HeLa | Cervical Cancer | DC50 (5h) | ~5 | [6] |

| HEK293T | Embryonic Kidney | - | - | [3] |

| MM.1s | Multiple Myeloma | - | - | [3] |

| MV4;11 | Acute Myeloid Leukemia | DC50 (4h) | - | [7] |

| Various Leukemia and Breast Cancer Lines | Leukemia, Breast Cancer | DC50 (4h) | 0.1 - 4.7 | [7] |

Downstream Signaling Pathways Affected by this compound

The degradation of BRD4 by this compound initiates a cascade of downstream effects, primarily centered around the transcriptional repression of BRD4 target genes. One of the most critical downstream targets is the MYC oncogene.

References

- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 2. doaj.org [doaj.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of ZXH-3-26: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-3-26 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4).[1][2] As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 is a critical regulator of gene expression and is implicated in the pathogenesis of numerous cancers and other diseases.[1] this compound offers a significant advancement in the pharmacological targeting of BRD4 by inducing its degradation rather than merely inhibiting its function, a mechanism that can lead to more profound and durable biological effects. This document provides an in-depth technical guide to the selectivity profile of this compound, summarizing key quantitative data and outlining the experimental methodologies used for its characterization.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN).[3] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[4] The remarkable selectivity of this compound for BRD4 over other BET family members, BRD2 and BRD3, is attributed to the unique conformation of the ternary complex formed between BRD4, this compound, and CRBN.[1][4]

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of BRD4

ZXH-3-26 Protocol

These application notes provide a detailed protocol for the detection of Bromodomain-containing protein 4 (BRD4) in various cell lysates using the Western blot technique. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins.[1][2] It functions as an epigenetic reader by recognizing and binding to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[3][4] BRD4 is known to facilitate transcription by recruiting the positive transcription elongation factor b (pTEFb) complex, which in turn phosphorylates RNA polymerase II, promoting transcriptional elongation.[5][6] Due to its role in regulating the expression of oncogenes such as c-Myc, BRD4 has emerged as a significant therapeutic target in various cancers.[1][6][7]

This protocol details the Western blot analysis of BRD4, a technique used to detect and quantify the protein in cell and tissue samples. The protocol covers sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis. Several isoforms of BRD4 exist, with the long isoform (BRD4-L) having a molecular weight of approximately 200 kDa and the major short isoform (BRD4-S) being around 120 kDa.[8]

BRD4 Signaling Pathway

The following diagram illustrates the role of BRD4 in transcriptional activation. BRD4 recognizes and binds to acetylated histones on chromatin. This binding facilitates the recruitment of the pTEFb complex (composed of CDK9 and Cyclin T1). The kinase activity of pTEFb then phosphorylates the C-terminal domain of RNA Polymerase II, leading to the initiation of transcriptional elongation and the expression of target genes, including the proto-oncogene c-Myc.

Caption: BRD4-mediated transcriptional activation pathway.

Quantitative Data Summary

The following tables provide a summary of recommended quantitative parameters for the Western blot analysis of BRD4.

Table 1: Antibody Dilutions and Loading Amounts

| Parameter | Recommendation | Source(s) |

| Primary Antibody Dilution | 1:1000 - 1:6000 | [9] |

| 1 µg/mL | [3] | |

| Protein Loading Amount | 10 - 30 µg of total protein lysate | [3][7][10] |

| Positive Control Lysate | 5 µg | [11] |

Table 2: Reagent Concentrations and Incubation Times

| Reagent/Step | Concentration/Time | Source(s) |

| Blocking Buffer | 3-5% non-fat milk in TBS-T | [3][7] |

| Blocking Time | 1 hour at room temperature | [7][10] |

| Primary Antibody Incubation | Overnight at 4°C | [3][10] |

| Secondary Antibody Incubation | 1 hour at room temperature | [3][10] |

Experimental Workflow

The diagram below outlines the major steps involved in the Western blot analysis of BRD4.

Caption: Workflow for BRD4 Western blot analysis.

Detailed Experimental Protocol

1. Sample Preparation (Cell Lysis)

-

Place the cell culture dish on ice and wash the cells with ice-cold PBS.[12]

-

Aspirate the PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (1 mL per 10^7 cells).[7][10][12]

-

For adherent cells, use a cell scraper to gently collect the cell suspension into a pre-cooled microcentrifuge tube.[12]

-

Incubate the lysate on ice for 30 minutes with constant agitation.[10][12]

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.[10][12]

-

Carefully collect the supernatant, which contains the protein lysate, and transfer it to a fresh, pre-cooled tube.[10][12]

2. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[10][11]

3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.[11] We recommend starting with 20-30 µg of total protein per lane.[10]

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11][12]

-

Load the samples onto a 10% polyacrylamide gel and run the gel to separate the proteins by size.[7]

4. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][10] A wet transfer method is recommended for a protein of the size of BRD4.[8]

5. Blocking

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween® 20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[3][7]

6. Immunodetection

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to BRD4 diluted in blocking buffer. The exact dilution should be optimized, but a starting point of 1:2000 is recommended.[9] Incubation should be carried out overnight at 4°C with gentle agitation.[3][10]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3][10]

-

Final Washes: Repeat the washing step with TBS-T three times for 10 minutes each.

7. Detection and Analysis

-

Apply an enhanced chemiluminescent (ECL) substrate to the membrane according to the manufacturer's instructions.[10]

-

Capture the chemiluminescent signal using an imaging system.[10][13]

-

The expected band size for the BRD4 long isoform is approximately 170-220 kDa, while the short isoform is around 70 kDa.[3]

-

For quantitative analysis, use densitometry software to measure the intensity of the bands. Normalize the BRD4 signal to a loading control such as GAPDH or β-actin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Brd4 antibody (ab75898) | Abcam [abcam.com]

- 4. Conditional Human BRD4 Knock-In Transgenic Mouse Genotyping and Protein Isoform Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BRD4 (E2A7X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 6. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conditional Human BRD4 Knock-In Transgenic Mouse Genotyping and Protein Isoform Detection [bio-protocol.org]

- 9. BRD4 antibody (28486-1-AP) | Proteintech [ptglab.com]

- 10. benchchem.com [benchchem.com]

- 11. novusbio.com [novusbio.com]

- 12. Sample preparation for western blot | Abcam [abcam.com]

- 13. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for ZXH-3-26 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ZXH-3-26, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of Bromodomain-containing protein 4 (BRD4). This document outlines the mechanism of action, key quantitative data, and detailed protocols for determining the optimal concentration of this compound for treating cancer cell lines, with a particular focus on glioblastoma.

Introduction

This compound is a heterobifunctional small molecule that induces the degradation of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BRD4 is a critical epigenetic reader that plays a key role in the regulation of oncogenes such as c-MYC, making it an attractive therapeutic target in various cancers.[2] this compound functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] A key advantage of this compound is its high selectivity for BRD4 over other BET family members like BRD2 and BRD3.[3][5]

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound induces the degradation of BRD4.

Caption: Mechanism of this compound induced BRD4 degradation.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and provide a starting point for its application in cell culture experiments.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

| DC₅₀ (5 hours) | ~5 nM | Not specified | [3][4] |

| Effective Concentration for BRD4 Degradation | 100 nM | HeLa | [6] |

| Apoptosis Induction (at 100 nM) | Not observed after 48 hours | HeLa | [6] |

Table 2: Recommended Starting Concentrations for Glioblastoma Cell Lines (Optimization Required)

| Assay | Suggested Starting Concentration Range | Glioblastoma Cell Lines | Reference (for similar BRD4 degraders) |

| Cell Viability (IC₅₀ determination) | 0.1 nM - 10 µM | U87-MG, GBL-13, GBL-15, U373MG | [7] |

| Apoptosis Induction | 10 nM - 1 µM | U87-MG, GBL-13, GBL-15, U373MG | [7] |

| BRD4 Degradation (Western Blot) | 1 nM - 100 nM | U87-MG, GBL-13, GBL-15, U373MG | [5][8] |

Note: The concentrations in Table 2 are based on studies with other BRD4 PROTACs and should be used as a starting point for optimization with this compound in glioblastoma cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound in cell culture.

Protocol 1: Determination of IC₅₀ for Cell Viability using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of glioblastoma cells.

Caption: Workflow for MTT-based cell viability assay.

Materials:

-

Glioblastoma cell lines (e.g., U87-MG, U373MG)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (10% SDS in 0.01N HCl)[7]

-

Microplate reader

Procedure:

-

Seed glioblastoma cells into a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.[7]

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM.

-

Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Assessment of Apoptosis by Annexin V Staining

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in glioblastoma cells treated with this compound.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Materials:

-

Glioblastoma cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed glioblastoma cells in 6-well plates and treat with the desired concentrations of this compound (e.g., based on IC₅₀ values) for a specified time (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot Analysis of BRD4 Degradation

This protocol is for confirming the degradation of BRD4 protein in glioblastoma cells following treatment with this compound.

Materials:

-

Glioblastoma cell lines

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against BRD4

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat glioblastoma cells with various concentrations of this compound (e.g., 1 nM to 100 nM) for different time points (e.g., 2, 4, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of BRD4 degradation.

Downstream Signaling Pathways Affected by BRD4 Degradation

Degradation of BRD4 by this compound is expected to impact several downstream signaling pathways that are crucial for cancer cell proliferation and survival. The primary and most well-documented downstream target of BRD4 is the proto-oncogene c-MYC.[2]

Caption: Simplified BRD4 downstream signaling pathway.

By inducing the degradation of BRD4, this compound leads to the downregulation of c-MYC expression. This, in turn, can result in cell cycle arrest and the induction of apoptosis in cancer cells. Researchers should consider evaluating the expression levels of c-MYC and key cell cycle and apoptosis regulatory proteins (e.g., Cyclin D1, Bcl-2) to further characterize the effects of this compound in their specific cell models.

References

- 1. Annexin V Staining Protocol [bdbiosciences.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]

- 8. researchgate.net [researchgate.net]

- 9. immunostep.com [immunostep.com]

Application Notes and Protocols for ZXH-3-26

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-3-26 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the bromodomain-containing protein 4 (BRD4).[1][2][3][4] As a heterobifunctional molecule, this compound recruits BRD4 to the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][4] It exhibits high selectivity for BRD4, with a half-maximal degradation concentration (DC50) of approximately 5 nM after 5 hours of treatment, and shows minimal degradation of BRD2 and BRD3.[1][2] These characteristics make this compound a valuable tool for studying the biological functions of BRD4 and for potential therapeutic development in oncology and other areas where BRD4 is a key target.

This document provides detailed protocols for the preparation of stock solutions of this compound to ensure its effective and reproducible use in research settings.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C38H37ClN8O7S | [2][4] |

| Molecular Weight | 785.27 g/mol | [4][5][6] |

| CAS Number | 2243076-67-5 | [2] |

| Appearance | Yellow Solid | [7] |

| Purity | ≥98% | [6][7] |

| Solubility in DMSO | Soluble to 100 mM | [2][7] |

| Solubility in Ethanol | Soluble to 10 mM | [7] |

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action for this compound as a PROTAC, leading to the degradation of the target protein BRD4.

Caption: Mechanism of this compound-induced BRD4 degradation.

Experimental Protocols

1. Safety and Handling Precautions

-

This compound is intended for research use only and is not for human or veterinary use.[1]

-

Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves.

-

Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of the powder.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier, although a specific SDS for this compound was not found in the public domain. The compound is shipped as a non-hazardous chemical.[1]

2. Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO (Biotechnology grade or higher)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.85 mg of this compound (based on a molecular weight of 785.27 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Calculation: Volume (L) = Amount (mol) / Concentration (mol/L)

-

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (6 months to 1 year).[1][4][5]

3. Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound.

Caption: Step-by-step workflow for preparing this compound stock solution.

4. Preparation of Working Solutions for Cell-Based Assays

For cell-based assays, the DMSO stock solution should be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Procedure:

-

Thaw a single aliquot of the this compound DMSO stock solution.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Add the diluted compound to the cells and mix gently.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

5. Formulation for In Vivo Studies

For in vivo experiments, a specific formulation may be required to ensure solubility and bioavailability. One suggested formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1][4]

Example Formulation (to prepare 1 mL of a 5 mg/mL solution): [1]

-

Start with a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

To 400 µL of PEG300, add 100 µL of the 50 mg/mL DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Add 450 µL of saline to bring the total volume to 1 mL and mix well.

Note: This formulation should be prepared fresh before each use. The solubility and stability of this compound in this formulation should be verified for your specific experimental conditions.

Stability and Storage

-

Solid Compound: Store the lyophilized powder at -20°C in a desiccated environment for long-term stability (up to 3 years).[5]

-

Stock Solutions:

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution to maintain its potency.[2][4][5] Aliquoting into single-use volumes is highly recommended.

References

- 1. medkoo.com [medkoo.com]

- 2. mybiosource.com [mybiosource.com]

- 3. rndsystems.com [rndsystems.com]

- 4. shellchemtech.com [shellchemtech.com]

- 5. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]